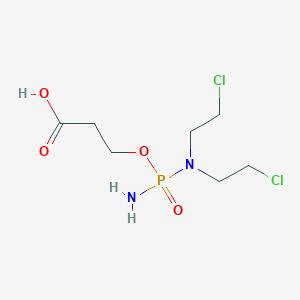
Phytosphingosine 1-phosphate
Descripción general
Descripción
Phytosphingosine 1-phosphate is a bioactive sphingolipid metabolite derived from phytosphingosine. It plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. This compound is structurally similar to sphingosine 1-phosphate but possesses unique biological properties that make it significant in scientific research and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Phytosphingosine 1-phosphate has a wide range of scientific research applications:
Chemistry: Used as a modulator of cellular processes and as a tool to study sphingolipid metabolism.
Biology: Plays a role in cell signaling, proliferation, and differentiation. .
Medicine: Potential therapeutic applications in treating neurodegenerative diseases, cardiovascular diseases, and cancer. .
Industry: Used in the development of pharmaceutical and cosmetic products due to its bioactive properties.
Mecanismo De Acción
Phytosphingosine 1-phosphate exerts its effects through various molecular targets and pathways:
Sphingosine Kinase Activation: Phytosphingosine is phosphorylated by sphingosine kinase to form this compound.
Receptor Binding: It binds to specific G-protein-coupled receptors, leading to the activation of downstream signaling pathways involved in cell proliferation, survival, and migration.
Intracellular Signaling: It acts as an intracellular second messenger, regulating various cellular processes.
Safety and Hazards
Direcciones Futuras
Phytosphingosine 1-phosphate has been identified as a novel factor that significantly enhances the differentiation potential of human embryonic stem cells into cardiomyocytes . It has also been found to have potential neuroprotective effects in Parkinson’s disease . Future research may focus on these areas and explore other potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The chemical synthesis of phytosphingosine 1-phosphate involves a three-step process starting from D-ribo-phytosphingosine. The synthesis is based on standard phosphoramidite methodology. The key steps include the monophosphorylation of the 1-hydroxyl group without protecting the 3-hydroxyl group . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using similar chemical routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Phytosphingosine 1-phosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and cyclization. These reactions are essential for its biological activity and function.
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of phosphoramidite reagents and catalysts.
Dephosphorylation: Enzymatic reactions using specific phosphatases.
Cyclization: Chemical synthesis involving specific reagents and conditions to form cyclic derivatives.
Major Products: The major products formed from these reactions include cyclic this compound derivatives, which have shown significant biological activity in various studies .
Comparación Con Compuestos Similares
Phytosphingosine 1-phosphate is compared with other similar compounds such as sphingosine 1-phosphate and dihydrosphingosine 1-phosphate:
Sphingosine 1-Phosphate: Both compounds are bioactive sphingolipids, but this compound has an additional hydroxyl group, which gives it unique biological properties.
Dihydrosphingosine 1-Phosphate: Similar in structure but differs in the degree of saturation.
Similar Compounds:
- Sphingosine 1-phosphate
- Dihydrosphingosine 1-phosphate
- Ceramide 1-phosphate
This compound stands out due to its unique structure and significant biological activities, making it a valuable compound in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGOSKULTISFCW-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959310 | |
| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383908-62-1 | |
| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















